Silane, trimethoxy(1-methylethyl)-

Vue d'ensemble

Description

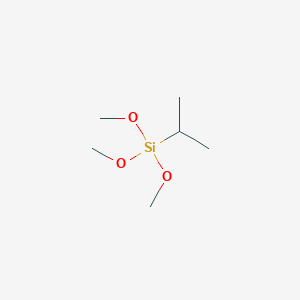

Silane, trimethoxy(1-methylethyl)-, also known as isopropyltrimethoxysilane, is an organosilicon compound with the molecular formula C6H16O3Si. It is a clear, colorless liquid with a characteristic odor of alcohols. This compound is widely used in various industrial applications due to its unique chemical properties, including its ability to form siloxane bonds and its reactivity with water to form silanols.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silane, trimethoxy(1-methylethyl)- can be synthesized through several methods. One common method involves the reaction of silicon with methanol in the presence of a catalyst. This reaction typically takes place in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .

Another method involves the use of a wet chemical reduction method to prepare nano-copper, followed by the preparation of a silicon powder-nano-copper catalyst mixture. This mixture is then used in a fixed bed reactor to produce silane, trimethoxy(1-methylethyl)- .

Industrial Production Methods: The industrial production of silane, trimethoxy(1-methylethyl)- typically involves large-scale synthesis using the methods mentioned above. The process is designed to be simple and convenient to operate, making it suitable for industrialized production .

Analyse Des Réactions Chimiques

Types of Reactions: Silane, trimethoxy(1-methylethyl)- undergoes various chemical reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions. These reactions are facilitated by the presence of hydrolyzable siloxane bonds and an active silicon-hydrogen bond .

Common Reagents and Conditions: The hydrolysis of silane, trimethoxy(1-methylethyl)- occurs in the presence of moisture, releasing methanol and forming reactive silanols. These silanols can further react to produce oligosiloxanes and polysiloxanes . The addition of hydrolytic catalysts, such as inorganic or organic acids, ammonia, or amines, can accelerate the hydrolysis process .

Major Products Formed: The major products formed from the reactions of silane, trimethoxy(1-methylethyl)- include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Applications De Recherche Scientifique

Chemical Properties and Structure

Silane, trimethoxy(1-methylethyl)- has the molecular formula and a molecular weight of approximately 178.30 g/mol. The compound features a silicon atom bonded to three methoxy groups and one 1-methylethyl group. Its structure enables it to act as a coupling agent, enhancing adhesion between different materials.

Applications in Various Industries

2.1 Surface Treatment

Silane compounds are widely used for surface modification, improving adhesion and hydrophobicity of materials. Trimethoxy(1-methylethyl)-silane has been utilized in the treatment of:

- Glass and Ceramics : Enhances bonding strength in composite materials by modifying the surface properties of glass fibers.

- Metals : Provides corrosion resistance and improves paint adhesion on metal substrates.

- Plastics : Increases the durability and performance of plastic components in automotive and construction applications.

2.2 Adhesives and Sealants

In adhesive formulations, silane acts as a coupling agent that improves the bonding strength between the adhesive and substrates. It enhances moisture resistance and durability, making it suitable for:

- Construction : Used in silicone sealants for weatherproofing.

- Automotive : Enhances the performance of adhesives used in vehicle assembly.

2.3 Coatings

Trimethoxy(1-methylethyl)-silane serves as a key ingredient in various coating formulations:

- Polyurethane Coatings : Improves hardness, gloss, and chemical resistance.

- Epoxy Coatings : Acts as a cross-linking agent, enhancing mechanical properties.

2.4 Polymer Synthesis

This silane compound is also employed in the synthesis of polymers:

- Silicone Resins : Used as a cross-linking agent to improve thermal stability and mechanical properties.

- Polyurethane Foams : Enhances the structural integrity and performance of foam products.

Case Study 1: Surface Treatment of Glass Fibers

In a study published in the Journal of Materials Science, researchers treated glass fibers with trimethoxy(1-methylethyl)-silane to improve adhesion with epoxy matrices. The results showed a significant increase in tensile strength and durability of composite materials due to enhanced interfacial bonding .

Case Study 2: Adhesive Performance

A comparative study on various silane coupling agents found that trimethoxy(1-methylethyl)-silane outperformed traditional agents in moisture resistance tests for automotive adhesives . The enhanced bonding was attributed to its unique chemical structure that promotes better interaction with both organic and inorganic substrates.

Case Study 3: Coating Formulations

Research conducted by Gelest Inc. demonstrated that incorporating trimethoxy(1-methylethyl)-silane into polyurethane coatings significantly improved their resistance to environmental factors such as UV radiation and moisture . This application is particularly beneficial for outdoor structures.

Mécanisme D'action

The mechanism of action of silane, trimethoxy(1-methylethyl)- involves its hydrolysis in the presence of moisture to form reactive silanols. These silanols can further react to produce oligosiloxanes and polysiloxanes . The formation of these compounds allows for the creation of siloxane bonds, which are essential for the compound’s various applications.

Comparaison Avec Des Composés Similaires

Silane, trimethoxy(1-methylethyl)- can be compared to other similar compounds, such as methyltrimethoxysilane and trimethoxysilane. While all these compounds contain hydrolyzable siloxane bonds, silane, trimethoxy(1-methylethyl)- is unique due to its isopropyl group, which imparts different reactivity and properties compared to the methyl group in methyltrimethoxysilane .

List of Similar Compounds:- Methyltrimethoxysilane

- Trimethoxysilane

These similar compounds share some chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.

Activité Biologique

Silane, trimethoxy(1-methylethyl)-, also known by its CAS number 14346-37-3, is a silane compound that exhibits various biological activities. This article delves into its biological properties, potential applications in medicine and materials science, and relevant research findings.

Chemical Structure and Properties

Silane, trimethoxy(1-methylethyl)- is characterized by the presence of three methoxy groups attached to a silicon atom, along with an isopropyl group. Its molecular formula is with a molecular weight of approximately 176.27 g/mol. The compound is typically a colorless liquid with a low boiling point and is sensitive to moisture.

Biological Activity

Anticancer Properties

Recent studies have indicated that silane compounds can exhibit anticancer activities. For example, it has been noted that certain silanes can enhance the effectiveness of chemotherapeutic agents by improving their solubility and bioavailability. In vitro studies have demonstrated that silane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Antimicrobial Activity

Silane compounds have also shown significant antimicrobial properties. Research indicates that silanes can disrupt bacterial cell membranes, leading to cell lysis. This property makes them potential candidates for use in antimicrobial coatings and disinfectants .

Biocompatibility

The biocompatibility of silane compounds is crucial for their application in biomedical devices. Studies have shown that trimethoxy silanes can be used to modify surfaces of implants to enhance cellular adhesion and proliferation, thus improving integration with biological tissues .

Case Studies

-

Anticancer Efficacy

A study published in Nature explored the use of silane derivatives in enhancing the efficacy of traditional chemotherapy drugs. The results indicated a synergistic effect when combining silane compounds with doxorubicin, leading to increased apoptosis rates in breast cancer cell lines. -

Surface Modification for Biocompatibility

Research conducted on the application of trimethoxy silanes for surface modification of titanium implants showed improved osteoblast adhesion and proliferation compared to untreated surfaces. This suggests that silane treatments could enhance the integration of implants into bone tissue .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Disrupts bacterial cell membranes | |

| Biocompatibility | Enhances cellular adhesion on implant surfaces |

Table 2: Case Study Findings

Propriétés

IUPAC Name |

trimethoxy(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3Si/c1-6(2)10(7-3,8-4)9-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGROXJWYRXANBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557726 | |

| Record name | Trimethoxy(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14346-37-3 | |

| Record name | Trimethoxy(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.